

# Application Notes and Protocols for In Vitro Analysis of PI3K-IN-26

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## Compound of Interest

Compound Name: PI3K-IN-26

Cat. No.: B12408582

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## Introduction

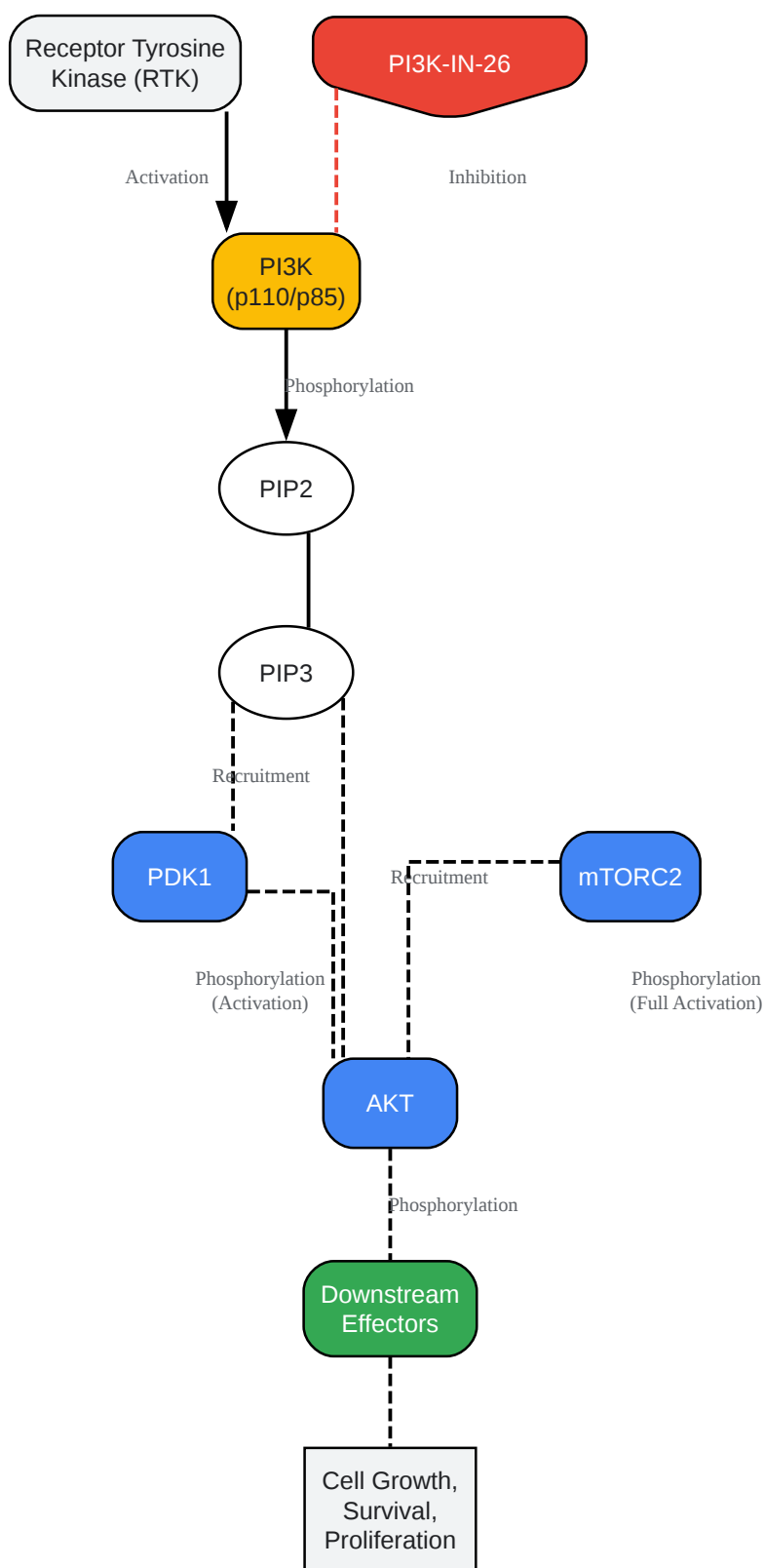
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. **PI3K-IN-26** is a potent inhibitor of the PI3K pathway, demonstrating an IC<sub>50</sub> of 36 nM in SU-DHL-6 cells, a diffuse large B-cell lymphoma cell line[1]. These application notes provide a detailed protocol for the in vitro biochemical evaluation of **PI3K-IN-26**, enabling researchers to assess its inhibitory activity against specific PI3K isoforms.

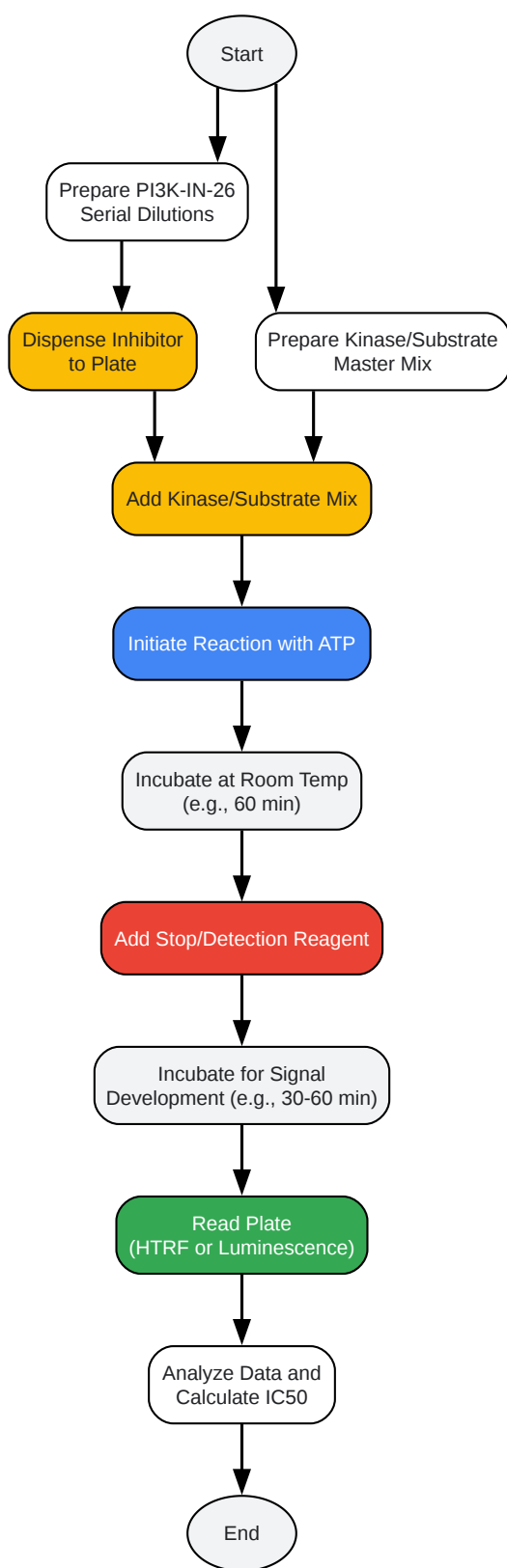
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: alpha (α), beta (β), delta (δ), and gamma (γ). Understanding the isoform selectivity of an inhibitor is crucial for predicting its therapeutic efficacy and potential side effects.

## PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit PI3K to the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP<sub>2</sub>) to generate the second

messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Once activated, AKT proceeds to phosphorylate a wide array of downstream substrates, leading to the regulation of various cellular functions.





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## References

- 1. PI3K-IN-26 Datasheet DC Chemicals [dcchemicals.com]
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